molecular formula C34H35Cl2N7O3 B15140076 Shp2/hdac-IN-1

Shp2/hdac-IN-1

Cat. No.: B15140076
M. Wt: 660.6 g/mol
InChI Key: CJJLAWVMRURPRM-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shp2/hdac-IN-1 is a dual allosteric inhibitor targeting both Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and histone deacetylase (HDAC). This compound has shown significant potential in cancer immunotherapy by activating T cells, enhancing antigen presentation, and promoting cytokine secretion .

Preparation Methods

The synthesis of Shp2/hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

Shp2/hdac-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Shp2/hdac-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Shp2/hdac-IN-1 exerts its effects by simultaneously inhibiting SHP2 and HDAC enzymes. SHP2 is involved in various signaling pathways, including RAS-RAF-ERK, PI3K-AKT, and JAK-STAT, which are crucial for cell growth, differentiation, and survival. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cancer cell proliferation. HDAC inhibition results in increased acetylation of histones and other proteins, leading to changes in gene expression that promote anti-tumor immunity .

Comparison with Similar Compounds

Shp2/hdac-IN-1 is unique due to its dual inhibitory action on both SHP2 and HDAC. Similar compounds include:

This compound stands out due to its ability to modulate both SHP2 and HDAC pathways, offering a unique approach to cancer treatment by enhancing anti-tumor immunity and overcoming resistance mechanisms.

Properties

Molecular Formula

C34H35Cl2N7O3

Molecular Weight

660.6 g/mol

IUPAC Name

4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide

InChI

InChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+

InChI Key

CJJLAWVMRURPRM-SDNWHVSQSA-N

Isomeric SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)/C=C/C(=O)NO

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO

Origin of Product

United States

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